molecular formula C12H14O6 B1329288 Bis(2-hydroxyethyl) phthalate CAS No. 84-73-1

Bis(2-hydroxyethyl) phthalate

Cat. No. B1329288
CAS RN: 84-73-1
M. Wt: 254.24 g/mol
InChI Key: CAKVXHUYTFYBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl) phthalate is a derivative of phthalate, which is a class of chemicals commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates, such as bis(2-ethylhexyl) phthalate, are synthesized through esterification reactions involving phthalic anhydride and alcohols . Although the provided papers do not directly discuss bis(2-hydroxyethyl) phthalate, they provide insights into the synthesis and properties of related phthalate compounds.

Synthesis Analysis

The synthesis of phthalate derivatives typically involves the reaction of phthalic anhydride with alcohols. For instance, the synthesis of bis(2-ethylhexyl) phthalate is achieved by reacting phthalic anhydride with 2-ethylhexanol, using methane sulfonic acid as a catalyst . Similarly, the synthesis of hydroxylated derivatives of bis(2-ethylhexyl) phthalate and their monoesters has been reported, which involves esterification followed by reduction and cyclization steps . These methods could potentially be adapted for the synthesis of bis(2-hydroxyethyl) phthalate by using ethanol in place of 2-ethylhexanol.

Molecular Structure Analysis

The molecular structure of phthalate derivatives is characterized by a benzene ring substituted with two ester groups. The position and nature of additional substituents on the benzene ring or the ester chains can significantly influence the properties of the compound. For example, the synthesis of bis(phosphonate) structures from acid anhydrides has been reported, which includes the formation of cyclic bis(phosphonates) from phthalic anhydride . The molecular structure of phthalate derivatives is often confirmed using spectroscopic techniques such as PMR and mass spectra .

Chemical Reactions Analysis

Phthalate derivatives can undergo various chemical reactions, including hydroxylation, esterification, and oxidation. The synthesis of oxidized metabolites of bis(2-ethylhexyl) phthalate involves esterification with phthalic anhydride, followed by deprotection and oxidation steps . Additionally, the formation of by-products during oxidation reactions, such as the Swern oxidation, has been studied, providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalate derivatives are influenced by their molecular structure. For example, the presence of hydroxyl groups can affect the solubility and reactivity of the compound. The kinetic model for the synthesis of bis(2-ethylhexyl) phthalate suggests that the esterification reactions involved in the synthesis of phthalates can have different rates, with the formation of the monoester being very fast and irreversible, while the second esterification step is slower and requires a catalyst . The properties of phthalate derivatives are also studied to develop new materials, such as the synthesis of new bis(phthalimides) for use as comonomers in temperature-resistant polymeric networks .

Scientific Research Applications

Synthesis of Polyphosphodiesters

  • Scientific Field: Polymer Chemistry
  • Application Summary: Bis(2-hydroxyethyl)phthalate-based copolymers have demonstrated high affinity to Ca 2+ ions . This property is used in the synthesis of polyphosphodiesters, which have various biomedical, industrial, and household applications .
  • Methods of Application: The specific methods of application involve complex chemical reactions, including metathesis polymerization and polycondensation .
  • Results or Outcomes: The application of these copolymers results in changes in thermal properties (increase of the glass transition temperature and melting range, up to 15 and 30 °C, respectively) and in mechanical characteristics of the polymer films (two- to three-fold increase) .

Degradation of Polyethylene Terephthalate (PET)

  • Scientific Field: Biochemistry
  • Application Summary: Bis(2-hydroxyethyl) terephthalate (BHET), a PET degradation intermediate, can be degraded by the carboxylesterase Ea Est2, derived from the psychrotrophic bacterium Exiguobacterium antarcticum .
  • Methods of Application: The enzyme Ea Est2 is used to degrade BHET at a molecular level .
  • Results or Outcomes: The study demonstrated the industrial potency of Ea Est2 as a biocatalyst .

Synthesis of Biocompatible Polymer Systems

  • Scientific Field: Polymer Chemistry
  • Application Summary: BHET is widely used to synthesize unsaturated polyester resins, PET, and new biocompatible polymer systems .
  • Methods of Application: The specific methods of application involve complex chemical reactions .
  • Results or Outcomes: BHET can also be used as a plasticizer in polyester resins and rigid or flexible polyurethanes .

Separation Techniques

  • Scientific Field: Analytical Chemistry
  • Application Summary: Bis(2-hydroxyethyl) phthalate is used in separation techniques such as High-Performance Liquid Chromatography (HPLC) .
  • Methods of Application: The compound is used as a standard or a target analyte in HPLC .
  • Results or Outcomes: The use of Bis(2-hydroxyethyl) phthalate in HPLC allows for the separation and analysis of complex mixtures .

Plasticizer in Polyester Resins and Polyurethanes

  • Scientific Field: Polymer Chemistry
  • Application Summary: Bis(2-hydroxyethyl) terephthalate can be used as a plasticizer in polyester resins and rigid or flexible polyurethanes .
  • Methods of Application: The compound is mixed with the polymer during the manufacturing process to increase its flexibility .
  • Results or Outcomes: The addition of Bis(2-hydroxyethyl) terephthalate results in softer and more flexible polymers .

Use in Medical Devices

  • Scientific Field: Medical Technology
  • Application Summary: Phthalates, including Bis(2-hydroxyethyl) phthalate, are often used as plasticizers in medical devices such as intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, blood bags and transfusion tubing, and air tubes .
  • Methods of Application: The compound is mixed with the polymer during the manufacturing process to increase its flexibility .
  • Results or Outcomes: The addition of Bis(2-hydroxyethyl) phthalate results in softer and more flexible medical devices .

Safety And Hazards

Bis(2-hydroxyethyl) phthalate is a chemical substance that should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

bis(2-hydroxyethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKVXHUYTFYBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058907
Record name Bis(2-hydroxyethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxyethyl) phthalate

CAS RN

84-73-1
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-hydroxyethyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-hydroxyethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-HYDROXYETHYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977L5S4DJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-hydroxyethyl) phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-hydroxyethyl) phthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(2-hydroxyethyl) phthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(2-hydroxyethyl) phthalate
Reactant of Route 5
Reactant of Route 5
Bis(2-hydroxyethyl) phthalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bis(2-hydroxyethyl) phthalate

Citations

For This Compound
24
Citations
N Bunekar, TY Tsai, SH Lee… - Journal of the Chinese …, 2019 - Wiley Online Library
In this article, we address in situ synthesis of polyethylene terephthalate (PET) nanocomposites using the bis (2‐hydroxyethyl) phthalate monomer and inorganic layered materials (…
Number of citations: 0 onlinelibrary.wiley.com
P Sinha, AK Anshu, M Tiwari… - Soil and Sediment …, 2019 - Taylor & Francis
Phthalic Acid Esters (PAEs) have become ubiquitous in environment due to unrestrained manufacture and use of plasticizers. The occurrence of PAEs in food, beverages, …
Number of citations: 8 www.tandfonline.com
C Bach, X Dauchy, I Severin, JF Munoz, S Etienne… - Food Chemistry, 2013 - Elsevier
The purpose of this study was to investigate the impact of temperature on the release of PET-bottle constituents into water and to assess the potential health hazard using in vitro …
Number of citations: 191 www.sciencedirect.com
WW Sułkowski, S Maślanka, A Sułkowska… - Molecular Crystals and …, 2008 - Taylor & Francis
Some oligoesters were synthesized in order to study changes of the useful properties of hyper-branched unsaturated polyesters. The determination of the polymer relaxation properties …
Number of citations: 2 www.tandfonline.com
A Bauer, F Jesús, MJG Ramos, A Lozano… - Food chemistry, 2019 - Elsevier
Plastic multilayers are widely used for baby food packaging. However, it is important to consider that migration of food contact materials (FCM) into the baby food can occur. The …
Number of citations: 48 www.sciencedirect.com
AJ Papa - Industrial & Engineering Chemistry Product Research …, 1970 - ACS Publications
This article presents an up-to-date review of chemical compositions, particularly those bearing theelements of halogen and phosphorus, and structural features of flame retardants which …
Number of citations: 68 pubs.acs.org
IE Nifant'ev, PV Ivchenko - International Journal of Molecular Sciences, 2022 - mdpi.com
Among natural and synthetic polymers, main-chain phosphorus-containing polyacids (PCPAs) (polyphosphodiesters), stand in a unique position at the intersection of chemistry, physics, …
Number of citations: 2 www.mdpi.com
AD Deshpande, D Freeman, N Lascelles… - ACS ES&T …, 2023 - ACS Publications
Plastics and their breakdown components are accumulating at alarming rates in global ecosystems, including the Gulf of Alaska. Obtaining knowledge of the chemical composition of …
Number of citations: 2 pubs.acs.org
N Zhang - 2022 - search.proquest.com
Food packaging plays an important role in our daily life. Global regulatory agencies have established different food packaging regulations that mandate manufacturers to perform …
Number of citations: 3 search.proquest.com
T Lee, JH Kim, YF Tsang, WH Chen, D Lee… - Chemical Engineering …, 2023 - Elsevier
Construction waste is considered an environmental problem because its landfilling/incineration treatment methods has noticeably increased the likelihood of releasing microplastics, …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.